4-[3-(2-Toluidino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol
Description
Properties
Molecular Formula |
C19H16N4O2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-[3-(2-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]benzene-1,2-diol |
InChI |
InChI=1S/C19H16N4O2/c1-12-5-2-3-6-14(12)21-18-17(13-7-8-15(24)16(25)11-13)22-19-20-9-4-10-23(18)19/h2-11,21,24-25H,1H3 |
InChI Key |
YNJOAYIJSUJEEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C=CC=N3)C4=CC(=C(C=C4)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(2-Toluidino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the reaction of 2-aminopyrimidine with 2-toluidine and 1,2-benzenediol under specific conditions to form the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions: 4-[3-(2-Toluidino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens . The reactions are typically carried out under controlled conditions to ensure the formation of the desired products .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines .
Scientific Research Applications
4-[3-(2-Toluidino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation . In medicine, it is being explored for its potential use in the treatment of various diseases, including cancer and inflammatory conditions . In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 4-[3-(2-Toluidino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as phosphatidylinositol-3-kinases (PI3K), which play a crucial role in cell proliferation and survival . By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Key Structural Features :
- 2-Toluidino group: A methyl-substituted aniline that may enhance lipophilicity and modulate electron density.
- 1,2-Benzenediol (catechol) : A redox-active group prone to oxidation, which could impact stability and bioavailability .
Structural Analogues of Imidazo[1,2-a]pyrimidine Derivatives
Table 1: Key Structural and Functional Comparisons
Pharmacological and Physicochemical Comparisons
A. Bioactivity and Target Engagement
- Anxiolytic Derivatives: Ethyl 7-ethyl-5-methoxyimidazo[1,2-a]quinoline-2-carboxylate () demonstrates nanomolar affinity for benzodiazepine receptors (IC50 = 150 nM), suggesting the imidazo[1,2-a]pyrimidine core is critical for CNS targeting. The target compound’s catechol group may introduce antioxidant properties but could reduce blood-brain barrier penetration compared to ester derivatives .
- Antioxidant Potential: Catechol-containing compounds (e.g., 1,2-benzenediol derivatives) are known for radical scavenging, but their instability under oxidative conditions may limit therapeutic utility .
C. Solubility and Stability
- However, oxidation to quinones could reduce stability .
- Morpholinomethyl Derivatives: Compounds like 2-(4-methylsulfinylphenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyrimidine () exhibit balanced solubility and stability due to sulfoxide and morpholine groups .
Biological Activity
4-[3-(2-Toluidino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that combines an imidazo[1,2-a]pyrimidine moiety with a 1,2-benzenediol unit. The incorporation of the toluidine group is particularly noteworthy as it may enhance the compound's reactivity and interactions with various biological targets.
Structural Characteristics
The compound can be characterized by the following structural features:
| Feature | Description |
|---|---|
| Imidazo[1,2-a]pyrimidine moiety | Central component linked to various biological activities. |
| 1,2-Benzenediol unit | May enhance solubility and bioavailability. |
| Toluidine group | Potentially increases reactivity and target interactions. |
Biological Activity Profile
Research indicates that compounds similar to this compound often exhibit significant biological activities, including:
- Antitumor Activity : Compounds with analogous structures have shown promising antitumor effects, particularly against cell lines with high expression of epidermal growth factor receptor (EGFR). For instance, derivatives have been tested on HeLa cells, revealing substantial anti-proliferative effects while showing minimal toxicity to normal cell lines like HL7702 and HUVEC .
- Inhibition of Kinase Activity : Similar imidazo[1,2-a]pyrimidine derivatives have been identified as potential EGFR inhibitors. The structure-activity relationship (SAR) studies suggest that modifications in the molecular structure can significantly influence kinase inhibitory activity .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activity for compounds related to this compound:
- Antitumor Studies : A study demonstrated that certain imidazo[1,2-a]pyrimidine derivatives exhibited significant inhibition of tumor cell proliferation. The results indicated that these compounds could serve as lead structures for developing new anticancer agents .
- Kinase Inhibition : Research into benzo[4,5]imidazo[2,1-b]thiazole derivatives revealed their potential as EGFR inhibitors. The SAR analysis highlighted the importance of specific functional groups in enhancing inhibitory activity against EGFR .
- Comparative Analysis : A comparative study of various imidazo-based compounds showed that those with hydroxyl or amino substitutions exhibited enhanced solubility and bioactivity compared to their unsubstituted counterparts .
Q & A
Basic: What are the established synthetic routes for 4-[3-(2-Toluidino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol?
Methodological Answer:
The compound is synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or β-ketoesters). For example, cyclocondensation of 2-aminoimidazole derivatives with 4-hydroxy-6-methylpyran-2-one precursors can yield imidazo[1,2-a]pyrimidine cores, followed by functionalization with toluidino and benzenediol groups . Key steps include optimizing solvent systems (e.g., ethanol or DMF), temperature control (80–120°C), and catalytic acid/base conditions. Yield improvements often involve recrystallization or column chromatography for purification .
Basic: How is the molecular structure of this compound validated?
Methodological Answer:
Structural validation employs spectroscopic and crystallographic techniques:
- NMR (¹H/¹³C): Assigns proton and carbon environments, confirming substituent positions (e.g., toluidino vs. benzenediol groups) .
- IR Spectroscopy: Identifies functional groups (e.g., hydroxyl stretches at ~3200 cm⁻¹) .
- X-ray Diffraction: Resolves bond lengths and angles, particularly for the imidazo[1,2-a]pyrimidine core and substituent orientations .
- High-Resolution Mass Spectrometry (HRMS): Verifies molecular formula accuracy .
Advanced: How can researchers resolve contradictions in spectral data during characterization?
Methodological Answer:
Discrepancies (e.g., unexpected NMR shifts or IR peaks) require:
- Comparative Analysis: Benchmarking against structurally similar compounds (e.g., imidazo[1,2-a]pyridine analogs) to identify environmental effects .
- Computational Modeling: DFT calculations predict vibrational frequencies or chemical shifts, cross-referenced with experimental data .
- Dynamic NMR Studies: Assess conformational flexibility or tautomerism in solution (e.g., hydroxyl proton exchange rates) .
Advanced: What strategies optimize reaction yield and purity in multistep syntheses?
Methodological Answer:
- Stepwise Monitoring: Use TLC or HPLC to track intermediate formation (e.g., imidazo[1,2-a]pyrimidine core vs. final product) .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures facilitate precipitation .
- Catalyst Screening: Evaluate bases (e.g., K₂CO₃) or acids (p-TsOH) to accelerate cyclocondensation .
- Byproduct Mitigation: Chelating agents (e.g., EDTA) reduce metal impurities in heterocyclic reactions .
Basic: What pharmacological activities are associated with this compound’s structural class?
Methodological Answer:
Imidazo[1,2-a]pyrimidines exhibit anxiolytic, cardiovascular, and neuroleptic activities. In vitro assays (e.g., receptor-binding studies) are used to screen for:
- Enzyme Inhibition: Measure IC₅₀ values via fluorogenic substrates (e.g., kinase assays) .
- Cellular Uptake: Fluorescent tagging (e.g., nitrobenzoxadiazole derivatives) tracks intracellular localization .
- SAR Studies: Modify substituents (e.g., toluidino vs. fluorophenyl groups) to correlate structure with activity .
Advanced: How do researchers design SAR studies for imidazo[1,2-a]pyrimidine derivatives?
Methodological Answer:
- Core Modifications: Introduce halogens (Cl/F) or electron-withdrawing groups to alter π-π stacking with target proteins .
- Side-Chain Variations: Replace benzenediol with bioisosteres (e.g., catechol ethers) to improve metabolic stability .
- 3D-QSAR Modeling: Use CoMFA or CoMSIA to predict activity based on electrostatic/hydrophobic field alignments .
- In Vivo Validation: Prioritize compounds with <100 nM potency in vitro for pharmacokinetic studies (e.g., murine models) .
Advanced: What mechanistic insights explain the compound’s reactivity in multicomponent reactions?
Methodological Answer:
Key mechanisms include:
- Nucleophilic Attack: The 2-aminoimidazole’s NH₂ group attacks electrophilic carbonyl carbons in diketones, forming the pyrimidine ring .
- Tautomerization: Keto-enol equilibria in β-ketoesters influence regioselectivity during cyclization .
- Acid/Base Catalysis: Protic acids (e.g., H₂SO₄) protonate carbonyls, enhancing electrophilicity, while bases deprotonate intermediates to drive cyclization .
Basic: How are impurities identified and quantified during synthesis?
Methodological Answer:
- HPLC-MS: Detects byproducts (e.g., unreacted precursors or dimerized species) via retention time and m/z ratios .
- Elemental Analysis: Confirms stoichiometric purity (C, H, N percentages) .
- Limit Tests: Use colorimetric assays (e.g., Fe³⁺ for phenolic impurities) .
Advanced: What computational tools predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Software like SwissADME calculates LogP (lipophilicity), BBB permeability, and CYP450 interactions .
- Molecular Dynamics (MD): Simulates binding stability with targets (e.g., GABAA receptors for anxiolytic activity) .
- Docking Studies: AutoDock Vina evaluates binding poses in protein active sites (e.g., kinase domains) .
Advanced: How does the compound’s stability under varying pH and temperature conditions affect experimental design?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C). Monitor degradation via HPLC .
- Buffer Compatibility: Test solubility and stability in PBS (pH 7.4) vs. gastric fluid (pH 1.2) for oral administration protocols .
- Lyophilization: Assess freeze-drying viability for long-term storage without hydroxyl group oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
